2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((2,4-dimethylphenyl)(phenyl)methyl)acetamide
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Overview
Description
TMP778 is a selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and inflammatory conditions. TMP778 is known for its ability to inhibit the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMP778 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the compound’s selectivity for RORγt. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of TMP778 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
TMP778 undergoes various chemical reactions, including:
Oxidation: TMP778 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: TMP778 can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
TMP778 has a wide range of scientific research applications, including:
Chemistry: TMP778 is used as a tool compound to study the role of RORγt in various chemical pathways and reactions.
Biology: In biological research, TMP778 is employed to investigate the differentiation and function of Th17 cells and their role in autoimmune diseases.
Medicine: TMP778 has potential therapeutic applications in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis by inhibiting Th17 cell activity
Industry: TMP778 is used in the development of new drugs targeting RORγt and related pathways
Mechanism of Action
TMP778 exerts its effects by selectively inhibiting RORγt, a transcription factor critical for the differentiation and function of Th17 cells. By binding to RORγt, TMP778 prevents the transcription of genes involved in the production of interleukin-17 (IL-17) and other pro-inflammatory cytokines. This inhibition reduces the activity of Th17 cells, thereby mitigating the inflammatory response associated with autoimmune diseases .
Comparison with Similar Compounds
TMP778 is unique in its high selectivity and potency for RORγt compared to other similar compounds. Some similar compounds include:
TMP920: Another selective RORγt inhibitor with similar applications but different chemical structure and potency.
Digoxin: Although primarily used for heart conditions, digoxin has been found to inhibit RORγt at higher concentrations.
SR2211: A specific modulator and inverse agonist of RORγt with different binding affinities and effects.
TMP778 stands out due to its high binding affinity and efficacy in reducing IL-17 production, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C31H30N2O4 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34) |
InChI Key |
DIURRJOJDQOMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C |
Origin of Product |
United States |
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